3-Methoxybutyl butyrate

描述

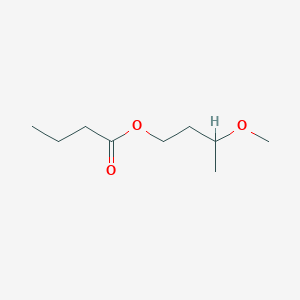

3-Methoxybutyl butyrate (CAS RN: 18-306-2) is an ester compound with the molecular formula $ \text{C}9\text{H}{18}\text{O}_3 $ and a molecular weight of 150.98 g/mol . Structurally, it consists of a butyrate group (a four-carbon carboxylic acid ester) linked to a 3-methoxybutyl alcohol moiety. The methoxy group (-OCH₃) on the butyl chain distinguishes it from simpler alkyl esters and may influence its physicochemical properties, such as solubility, volatility, and chemical reactivity.

属性

CAS 编号 |

6334-14-1 |

|---|---|

分子式 |

C9H18O3 |

分子量 |

174.24 g/mol |

IUPAC 名称 |

3-methoxybutyl butanoate |

InChI |

InChI=1S/C9H18O3/c1-4-5-9(10)12-7-6-8(2)11-3/h8H,4-7H2,1-3H3 |

InChI 键 |

WXVYSRVGQYQCGK-UHFFFAOYSA-N |

规范 SMILES |

CCCC(=O)OCCC(C)OC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

3-Methoxybutyl butyrate can be synthesized through esterification, where butyric acid reacts with 3-methoxybutanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

Industrial production of this compound often involves continuous esterification processes. The reactants are continuously fed into a reactor where they react in the presence of a catalyst. The product is then distilled to separate the ester from any unreacted starting materials and by-products .

化学反应分析

Types of Reactions

3-Methoxybutyl butyrate primarily undergoes hydrolysis, transesterification, and reduction reactions.

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Reduction: Esters like this compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and a catalyst such as sodium methoxide.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed

Hydrolysis: Butyric acid and 3-methoxybutanol.

Transesterification: A different ester and an alcohol.

Reduction: Alcohols corresponding to the ester.

科学研究应用

3-Methoxybutyl butyrate has various applications in scientific research and industry:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Studied for its potential effects on biological systems, particularly in the context of its odorant properties.

Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

Industry: Widely used in the flavor and fragrance industry due to its fruity odor.

作用机制

The mechanism of action of 3-Methoxybutyl butyrate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing butyric acid and 3-methoxybutanol. Butyric acid is known to have various biological effects, including acting as an energy source for colonocytes and modulating gene expression through histone modification .

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Methoxybutyl butyrate with analogous esters, highlighting key differences in molecular weight, boiling point, solubility, and applications.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Boiling Point (°C) | Solubility | Key Applications |

|---|---|---|---|---|---|---|

| This compound | C₉H₁₈O₃ | 150.98 | 18-306-2 | Not reported | Insoluble in water | Potential flavoring/fragrance agent |

| 3-Methoxybutyl acetate | C₇H₁₄O₃ | 146.18 | 1809-19-4 | Not reported | Insoluble in water | Solvent, intermediate in synthesis |

| Propyl Butyrate | C₇H₁₄O₂ | 130.18 | 105-66-8 | 140–145 | Insoluble in water | Food flavoring (pineapple/almond) |

| Geranyl Butyrate | C₁₄H₂₄O₂ | 224.34 | 106-29-6 | >110 (reported) | Insoluble in water | Fragrance (floral notes) |

| Methyl Butyrate | C₅H₁₀O₂ | 102.13 | 623-42-7 | 102 | Slightly soluble in water | Industrial solvent, flavoring |

Key Observations:

- Molecular Complexity : Geranyl butyrate, with a terpene-derived geraniol group, has the highest molecular weight (224.34 g/mol), whereas methyl butyrate is the simplest (102.13 g/mol) .

- Boiling Points : Propyl butyrate and methyl butyrate have well-documented boiling points, reflecting their volatility. Geranyl butyrate’s reported boiling point (>110°C) may be under reduced pressure or conflicting with typical terpene ester behavior .

- Functional Groups: The methoxy group in this compound and 3-methoxybutyl acetate may enhance lipophilicity compared to non-substituted esters like propyl butyrate .

Reactivity and Stability

- Hydrolysis : Esters generally undergo acid- or base-catalyzed hydrolysis. The methoxy group in this compound could sterically hinder hydrolysis compared to methyl butyrate, which lacks such substituents .

- Thermal Stability : Higher molecular weight esters (e.g., geranyl butyrate) may exhibit greater thermal stability due to extended carbon chains, though methoxy groups could introduce polarity-related instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。